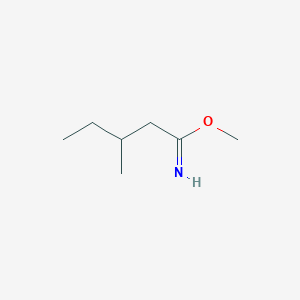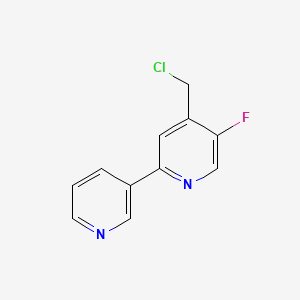
4-(Chloromethyl)-5-fluoro-2,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-5-fluoro-2,3’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are heterocyclic compounds containing two pyridine rings. This particular compound is characterized by the presence of a chloromethyl group at the 4-position and a fluorine atom at the 5-position on one of the pyridine rings. The unique structural features of 4-(Chloromethyl)-5-fluoro-2,3’-bipyridine make it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-fluoro-2,3’-bipyridine typically involves the chloromethylation of 5-fluoro-2,3’-bipyridine. One common method is the reaction of 5-fluoro-2,3’-bipyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the selective formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of 4-(Chloromethyl)-5-fluoro-2,3’-bipyridine may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-fluoro-2,3’-bipyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The bipyridine structure allows for coupling reactions with other aromatic or heteroaromatic compounds, forming extended conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃) are commonly used under mild to moderate conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Coupling: Products include extended bipyridine derivatives and conjugated systems.
Scientific Research Applications
4-(Chloromethyl)-5-fluoro-2,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-fluoro-2,3’-bipyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2,3’-bipyridine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoro-2,3’-bipyridine: Lacks the chloromethyl group, which may influence its chemical properties and applications.
4-(Bromomethyl)-5-fluoro-2,3’-bipyridine:
Uniqueness
4-(Chloromethyl)-5-fluoro-2,3’-bipyridine is unique due to the presence of both chloromethyl and fluorine substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8ClFN2 |
|---|---|
Molecular Weight |
222.64 g/mol |
IUPAC Name |
4-(chloromethyl)-5-fluoro-2-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H8ClFN2/c12-5-9-4-11(15-7-10(9)13)8-2-1-3-14-6-8/h1-4,6-7H,5H2 |
InChI Key |
AYBBLVXYQOKLIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C(=C2)CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


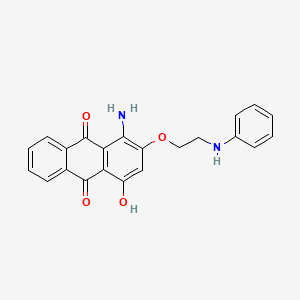

![1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol](/img/structure/B15251274.png)
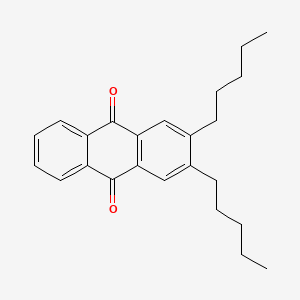
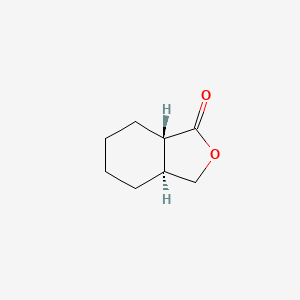
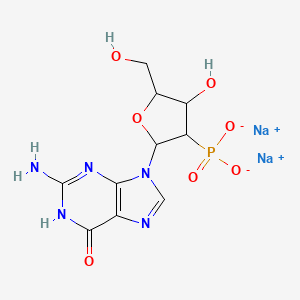
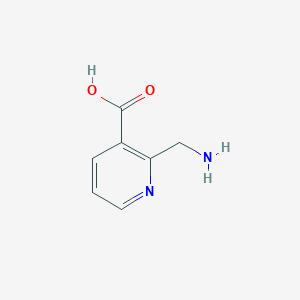
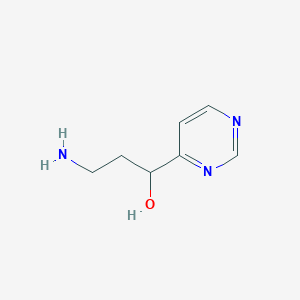

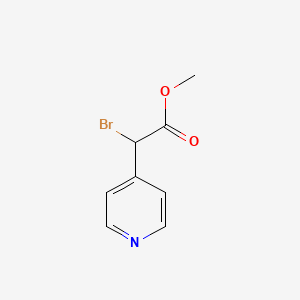
![(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B15251336.png)
![Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester](/img/structure/B15251341.png)

